molecular formula C21H18ClNOS3 B11034834 (4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11034834
M. Wt: 432.0 g/mol
InChI Key: GNWQTMLPZTVUHE-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that features a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the thioxo and dithiolo groups through a series of substitution and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it a candidate for drug development. Researchers are investigating its effects on cellular processes and its potential to inhibit the growth of cancer cells.

Medicine

In medicine, this compound is being explored for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to target specific pathways involved in inflammation and infection, making it a promising candidate for new drug therapies.

Industry

In industry, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or interfere with the signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.

    Thioxo Compounds: Compounds containing thioxo groups, such as thioacetamide, are used in various chemical reactions and as intermediates in organic synthesis.

Uniqueness

What sets (4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H18ClNOS3

Molecular Weight

432.0 g/mol

IUPAC Name

(4-chlorophenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C21H18ClNOS3/c1-11-9-15-16(10-12(11)2)23(19(24)13-5-7-14(22)8-6-13)21(3,4)18-17(15)20(25)27-26-18/h5-10H,1-4H3

InChI Key

GNWQTMLPZTVUHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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